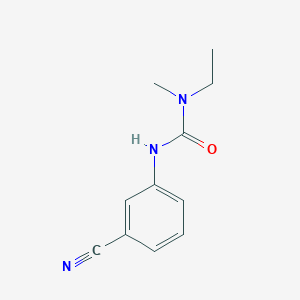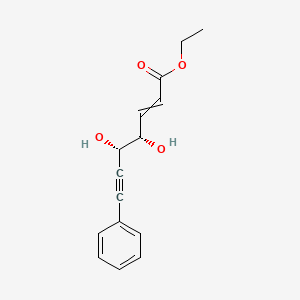
3-Fluoro-N-methyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-methyl-D-alanine is a fluorinated amino acid derivative. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methyl-D-alanine can be achieved through various methods. One common approach involves the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another method includes the use of chemical catalysis, where fluorine-containing compounds are synthesized through selective fluorination reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-N-methyl-D-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Applications De Recherche Scientifique
3-Fluoro-N-methyl-D-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-methyl-D-alanine involves its interaction with specific molecular targets, such as enzymes. The fluorine atom in the compound can alter the enzyme’s activity by changing the electronic environment of the active site. This can lead to inhibition or modification of the enzyme’s function, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Fluoro-D-alanine: Another fluorinated amino acid with similar properties.
3-Fluoro-L-alanine: The L-enantiomer of 3-Fluoro-D-alanine.
Fluoroacetate: A fluorinated compound with distinct biological activity
Uniqueness: 3-Fluoro-N-methyl-D-alanine is unique due to its specific structural features, such as the presence of a methyl group and a fluorine atom. These features confer unique properties, such as increased stability and bioavailability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
918409-21-9 |
|---|---|
Formule moléculaire |
C4H8FNO2 |
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
(2S)-3-fluoro-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H8FNO2/c1-6-3(2-5)4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1 |
Clé InChI |
XEYZCKCYJIEQQO-GSVOUGTGSA-N |
SMILES isomérique |
CN[C@H](CF)C(=O)O |
SMILES canonique |
CNC(CF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)


![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)


![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)


